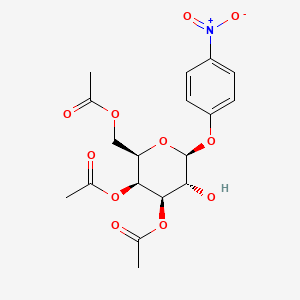

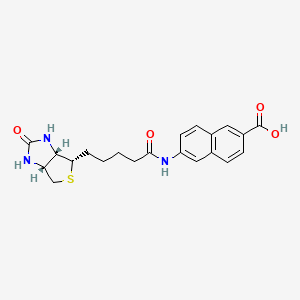

![molecular formula C15H25N3O4S3 B561866 3-[2-N-(ビオチニル)アミノエチルジチオ]プロパン酸 CAS No. 104582-29-8](/img/structure/B561866.png)

3-[2-N-(ビオチニル)アミノエチルジチオ]プロパン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[2-N-(ビオチニル)アミノエチルジチオ]プロパン酸は、切断可能なビオチン化架橋剤です。この化合物は、化学生物学において、生物学的実験やアッセイにおける標的タンパク質の標識に広く用いられています。この化合物は、ビオチン基とプロパン酸をジスルフィド結合で連結しており、化学的または酵素的なアシル化反応によって標的をビオチン化する事ができます .

2. 製法

3-[2-N-(ビオチニル)アミノエチルジチオ]プロパン酸の合成には、いくつかの工程が含まれます。

出発物質: 合成は、ビオチンと適切なリンカー分子から始まります。

反応条件: ビオチンはまず活性化され、次に制御された条件下でリンカー分子と反応して、ビオチン化中間体を形成します。

ジスルフィド結合形成: この中間体は、次にジスルフィド結合の形成を促進する条件にさらされ、最終生成物が生成されます

科学的研究の応用

3-[2-N-(ビオチニル)アミノエチルジチオ]プロパン酸は、特に以下の分野において、科学研究において広く用いられています。

化学: 化学生物学ツールを合成するためのビオチン化架橋剤として。

生物学: 生物学的実験やアッセイにおける標的タンパク質の標識のために。

医学: 診断ツールの開発と治療薬の開発のために。

作用機序

この化合物は、アビジンまたはストレプトアビジンに高親和性で結合するビオチン基を通じてその効果を発揮します。 ジスルフィド結合により、還元条件下でビオチン基を制御放出することができ、標的タンパク質の可逆的な標識に役立ちます .

生化学分析

Biochemical Properties

The linker in 3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid can be used for synthesis of chemical biology tools for labeling target proteins in biological experiments and assays . It possesses dual functionality: enrichment via the biotin and an embedded disulfide bridge for cleavage under reducing conditions .

Cellular Effects

The biotin group in 3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid can be utilized in cellular proximity biotinylation assays to label interactors . This allows for the study of protein-protein interactions within the cellular environment.

Molecular Mechanism

The molecular mechanism of 3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid involves the biotinylation of target proteins through either a chemical or enzymatic acylation reaction . The disulfide bond permits removal of the biotin group with reducing agents, allowing for the study of protein interactions in a reversible manner .

準備方法

The synthesis of 3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid involves several steps:

Starting Materials: The synthesis begins with biotin and a suitable linker molecule.

Reaction Conditions: The biotin is first activated and then reacted with the linker molecule under controlled conditions to form the biotinylated intermediate.

Disulfide Linkage Formation: The intermediate is then subjected to conditions that promote the formation of the disulfide linkage, resulting in the final product

Industrial production methods typically involve large-scale synthesis using automated systems to ensure consistency and purity of the final product .

化学反応の分析

3-[2-N-(ビオチニル)アミノエチルジチオ]プロパン酸は、いくつかの種類の化学反応を起こします。

酸化と還元: 化合物中のジスルフィド結合は、還元条件下で切断できます。これは、生物学的アッセイにおける用途における重要な特徴です。

これらの反応に使用される一般的な試薬と条件には、ジチオスレイトール (DTT) などの還元剤と、アシル化反応用の置換試薬が含まれます .

類似化合物との比較

類似の化合物には、以下のビオチン化架橋剤などがあります。

3-[2-N-(ビオチニル)アミノエチルチオ]プロパン酸: ジスルフィド結合を欠いているため、切断不可能です。

3-[2-N-(ビオチニル)アミノエチルジチオ]ブタン酸: 炭素鎖の長さが異なるため、反応性と結合特性が異なります

3-[2-N-(ビオチニル)アミノエチルジチオ]プロパン酸は、切断可能なジスルフィド結合を有しているため、可逆的なビオチン化が可能であり、さまざまな用途に非常に汎用性が高いという点で、ユニークな化合物です .

特性

IUPAC Name |

3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyldisulfanyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O4S3/c19-12(16-6-8-25-24-7-5-13(20)21)4-2-1-3-11-14-10(9-23-11)17-15(22)18-14/h10-11,14H,1-9H2,(H,16,19)(H,20,21)(H2,17,18,22)/t10-,11-,14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKYYZVIDAWYMZ-MJVIPROJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCSSCCC(=O)O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSCCC(=O)O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654519 |

Source

|

| Record name | 3-{[2-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]disulfanyl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104582-29-8 |

Source

|

| Record name | 3-{[2-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]disulfanyl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-Di-n-butyl-N-3-[4-nitrobenzoyloxy)propyl]ammonium Chloride](/img/structure/B561783.png)

![2-Amino-8-bromo-9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-3,9-dihydro-6H-purin-6-one](/img/structure/B561792.png)